molecular formula C23H19N3O3 B10899573 ethyl 4-[(4-oxo-2-phenylquinazolin-3(4H)-yl)amino]benzoate

ethyl 4-[(4-oxo-2-phenylquinazolin-3(4H)-yl)amino]benzoate

Cat. No.: B10899573
M. Wt: 385.4 g/mol
InChI Key: RQQWOQHTQKUGRX-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-oxo-2-phenyl-3(4H)-quinazolinyl]amino}benzoate: is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazolinone core, which is fused with a benzoate ester, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{[4-oxo-2-phenyl-3(4H)-quinazolinyl]amino}benzoate typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable catalyst such as aluminum chloride.

    Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, converting the oxo group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its antimicrobial and anticancer properties.
  • Used in the study of enzyme inhibition and protein binding.

Medicine:

  • Potential use as a therapeutic agent due to its biological activities.
  • Studied for its role in drug delivery systems.

Industry:

  • Used in the development of new materials with specific properties.
  • Potential applications in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-{[4-oxo-2-phenyl-3(4H)-quinazolinyl]amino}benzoate involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    4-oxo-2-phenylquinazoline: Shares the quinazolinone core but lacks the benzoate ester.

    Ethyl 4-aminobenzoate: Contains the benzoate ester but lacks the quinazolinone core.

    Quinazolinone derivatives: Various derivatives with different substituents on the quinazolinone core.

Uniqueness: Ethyl 4-{[4-oxo-2-phenyl-3(4H)-quinazolinyl]amino}benzoate is unique due to the combination of the quinazolinone core and the benzoate ester. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 4-[(4-oxo-2-phenylquinazolin-3-yl)amino]benzoate

InChI

InChI=1S/C23H19N3O3/c1-2-29-23(28)17-12-14-18(15-13-17)25-26-21(16-8-4-3-5-9-16)24-20-11-7-6-10-19(20)22(26)27/h3-15,25H,2H2,1H3

InChI Key

RQQWOQHTQKUGRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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